molecular formula C15H14ClN5 B11112386 1-(4-Chlorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

1-(4-Chlorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

Cat. No.: B11112386
M. Wt: 299.76 g/mol
InChI Key: CIVDVVLVBVUACR-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

The synthesis of 1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Industrial production methods often employ green synthesis techniques to minimize environmental impact .

Chemical Reactions Analysis

1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H14ClN5/c16-11-3-5-12(6-4-11)21-15-13(9-19-21)14(17-10-18-15)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2

InChI Key

CIVDVVLVBVUACR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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